N-(3-CHLORO-2-METHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methylphenyl group, a phenylpyrimidinyl group, and a sulfanylacetamide moiety
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the 3-chloro-2-methylphenyl intermediate: This can be achieved through chlorination and methylation reactions.
Synthesis of the 6-phenylpyrimidin-4-yl intermediate: This involves the construction of the pyrimidine ring followed by phenyl substitution.
Coupling of intermediates: The two intermediates are coupled using a sulfanylacetamide linkage under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The sulfanylacetamide moiety could play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanylacetamide.
N-(3-Chloro-2-methylphenyl)-2-[(6-phenylpyrimidin-4-yl)oxy]acetamide: Similar structure but with an ether linkage.
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the sulfanylacetamide linkage, in particular, could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-13-15(20)8-5-9-16(13)23-18(24)11-25-19-10-17(21-12-22-19)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONVHOHYVCOZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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